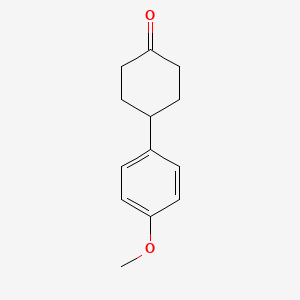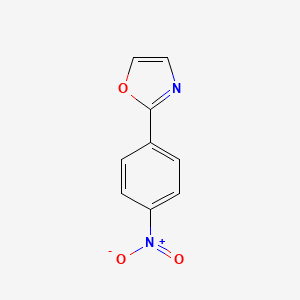
Triisobutylsilane
Vue d'ensemble
Description
Applications De Recherche Scientifique
Triisobutylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for reduction, desulfurization, and deprotection reactions.
Biology: It is employed in the synthesis of biologically active molecules and peptides.
Medicine: It is used in the preparation of pharmaceutical intermediates.
Industry: It finds applications in the production of fine chemicals and advanced materials.
Safety and Hazards
Triisobutylsilane is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wear protective gloves/eye protection/face protection when handling it .
Mécanisme D'action
Target of Action
Triisobutylsilane is a versatile organosilicon compound that finds several applications in organic synthesis . .
Mode of Action
This compound is known to participate in various organic reactions. Some of its common applications include desulfurization, deprotection of the N-boc group, and radical reactions
Biochemical Pathways
Given its role in organic synthesis, it is likely that this compound influences several biochemical pathways, particularly those involving sulfur compounds, n-boc groups, and radical species .
Result of Action
Given its role in desulfurization, deprotection of the N-boc group, and radical reactions, it is likely that this compound has significant effects at the molecular and cellular levels .
Analyse Biochimique
Biochemical Properties
Triisobutylsilane plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, facilitating reactions such as desulfurization and deprotection of functional groups . For instance, this compound can be used in combination with trifluoroacetic acid for the deprotection of the Fmoc functional group . These interactions are crucial for the synthesis of complex organic molecules.
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to deprotect functional groups can lead to changes in protein function and cellular behavior. For example, the deprotection of the N-boc group by this compound can alter protein conformation and activity, impacting cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound binds to specific sites on enzymes or proteins, altering their activity. This binding can result in the inhibition of certain enzymatic reactions or the activation of others, depending on the context. Additionally, this compound can influence gene expression by modifying transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to changes in cellular behavior and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. At high doses, this compound can exhibit toxic or adverse effects, impacting overall cellular health and function .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. For example, this compound’s role in desulfurization reactions can impact sulfur-containing metabolites and their associated pathways . These interactions are crucial for maintaining cellular homeostasis and function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation. This compound’s ability to bind to certain proteins can influence its distribution within the cell, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell. This compound’s localization can impact its activity and function, as it interacts with different biomolecules in various cellular environments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Triisobutylsilane can be synthesized through the hydrosilylation of isobutene with trichlorosilane, followed by reduction with lithium aluminum hydride. The reaction conditions typically involve:
Hydrosilylation: This step requires a platinum catalyst and is conducted at elevated temperatures.
Reduction: The reduction step is carried out in an inert atmosphere, often using tetrahydrofuran as a solvent.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Triisobutylsilane undergoes several types of chemical reactions, including:
Reduction: It acts as a hydride donor in reduction reactions, converting carbonyl compounds to alcohols.
Desulfurization: It is used to remove sulfur atoms from organic molecules.
Deprotection: It is effective in the deprotection of functional groups such as the N-boc group.
Common Reagents and Conditions:
Reduction: Common reagents include trifluoroacetic acid and other acids that facilitate the hydride transfer.
Desulfurization: Typically involves the use of this compound in combination with a base.
Deprotection: Often carried out in the presence of trifluoroacetic acid.
Major Products:
Reduction: Alcohols are the major products formed.
Desulfurization: The major products are desulfurized organic compounds.
Deprotection: The major products are the deprotected functional groups.
Comparaison Avec Des Composés Similaires
- Triisopropylsilane
- Triethylsilane
- Tributylsilane
- Phenylsilane
- Tris(trimethylsilyl)silane
- Triphenylsilane
Comparison: Triisobutylsilane is unique due to its specific steric and electronic properties, which make it particularly effective in certain reduction and deprotection reactions. Compared to triisopropylsilane and triethylsilane, this compound offers better selectivity and efficiency in some applications. Its bulkier isobutyl groups provide steric hindrance, which can be advantageous in selective reactions .
Propriétés
IUPAC Name |
tris(2-methylpropyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28Si/c1-10(2)7-13(8-11(3)4)9-12(5)6/h10-13H,7-9H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BORQTRQJFUNMBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C[SiH](CC(C)C)CC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6485-81-0 | |
| Record name | Tris(2-methylpropyl)silane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6485-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary function of Triisobutylsilane in the context of this research?
A1: this compound, in combination with Trifluoroacetic acid and water, is utilized as a reagent for cleaving synthesized peptides from the resin used during solid-phase peptide synthesis []. This step is crucial for obtaining the desired peptide in its free form for further purification and analysis.
Q2: Are there any alternative cleavage cocktails used in peptide synthesis, and how do they compare to the one using this compound?
A2: While the provided abstract [] focuses solely on the utilization of this compound within a specific cleavage cocktail, numerous alternative cocktails exist for peptide cleavage. These often involve variations in the use of acids (like different scavengers), bases, or nucleophiles, each with its advantages and disadvantages depending on the specific amino acid sequence and desired outcome.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





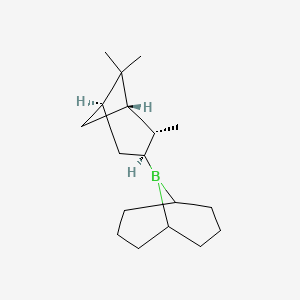
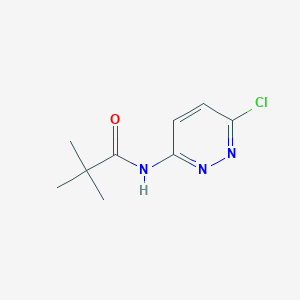



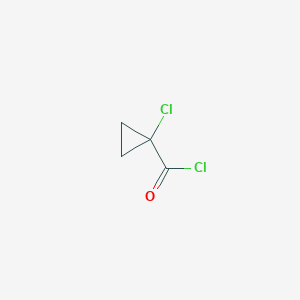
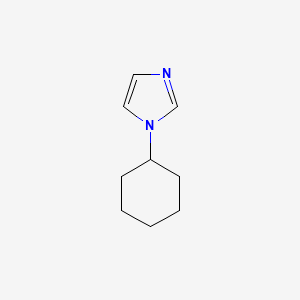

![5-Fluoroimidazo[1,2-a]pyridine](/img/structure/B1589242.png)
